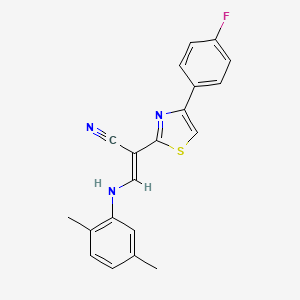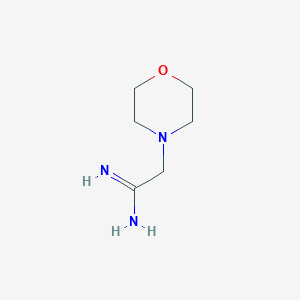![molecular formula C10H14N4O4 B2895815 diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate CAS No. 672949-45-0](/img/structure/B2895815.png)
diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
作用機序
Target of Action
The primary target of diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate is Aromatase (CYP19) . Aromatase is a rate-limiting enzyme that catalyzes the biosynthesis of estrogens .
Mode of Action
Compounds with similar structures have been used asaromatase inhibitors (AIs) . AIs work by binding to the aromatase enzyme and preventing it from converting androgens into estrogens .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This inhibition can reduce the levels of estrogen in the body, which can have various downstream effects, particularly in conditions like breast cancer where estrogen plays a significant role .
Result of Action
The inhibition of the aromatase enzyme and the subsequent reduction in estrogen levels can have significant effects at the molecular and cellular levels. For instance, in breast cancer cells, lower estrogen levels can slow down or stop the growth of hormone-sensitive tumors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate typically involves the construction of the triazole ring through a stepwise process. One common method includes the treatment of requisite amines with sodium nitrite followed by reduction with lithium aluminum hydride to yield hydrazines . These hydrazines are then reacted with appropriate aldehydes or ketones to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state triazoles, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester that lacks the triazole ring.
Ethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate: A similar compound with one ethyl group instead of two.
Methyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate is unique due to the presence of both the triazole ring and the diethyl malonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
特性
IUPAC Name |
diethyl 2-[(1,2,4-triazol-4-ylamino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-3-17-9(15)8(10(16)18-4-2)5-13-14-6-11-12-7-14/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBBLVHOHQVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNN1C=NN=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)

![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)


![2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE](/img/structure/B2895743.png)
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2895745.png)

![10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2895750.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2895751.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2895753.png)
![4-Methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2895755.png)
